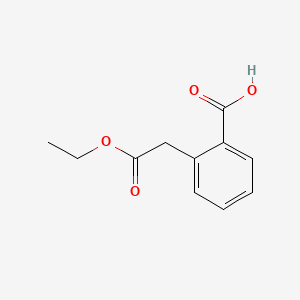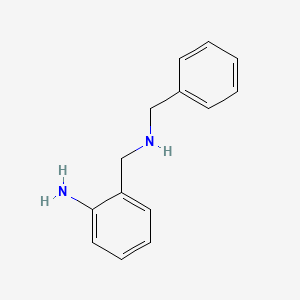
N-benzyl 2-aminobenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl 2-aminobenzylamine: is an organic compound with the molecular formula C14H16N2 It is a derivative of benzylamine, where the amino group is substituted at the second position of the benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of benzaldehyde with 2-aminobenzylamine. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Nucleophilic Substitution: Another method involves the nucleophilic substitution of benzyl chloride with 2-aminobenzylamine in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl 2-aminobenzylamine can undergo oxidation reactions to form imines or quinazolines. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaOH, KOH, various alkyl halides
Major Products:
Oxidation: Imines, Quinazolines
Reduction: Secondary Amines
Substitution: Various substituted benzylamines
Scientific Research Applications
Chemistry: N-benzyl 2-aminobenzylamine is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals. It is also employed in the study of reaction mechanisms and catalysis.
Biology: In biological research, this compound is used to modify peptides and proteins, particularly in the study of enzyme-substrate interactions and protein folding.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological disorders and as anticancer agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, polymers, and other specialty chemicals. It is also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl 2-aminobenzylamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
2-Aminobenzylamine: A simpler analog without the benzyl substitution.
N-methyl 2-aminobenzylamine: A derivative with a methyl group instead of a benzyl group.
N-phenyl 2-aminobenzylamine: A derivative with a phenyl group instead of a benzyl group.
Uniqueness: N-benzyl 2-aminobenzylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the benzyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable compound in medicinal chemistry and drug design.
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-[(benzylamino)methyl]aniline |
InChI |
InChI=1S/C14H16N2/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 |
InChI Key |
FTSXPJFPSSHMFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


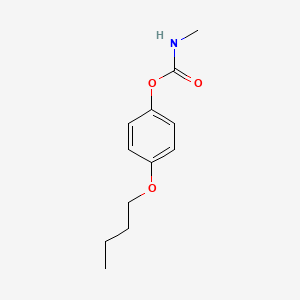
![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B12000120.png)
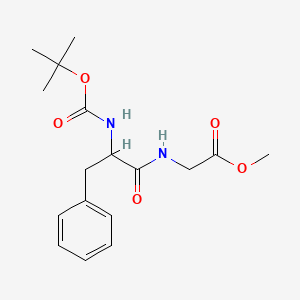
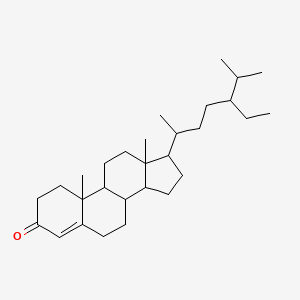

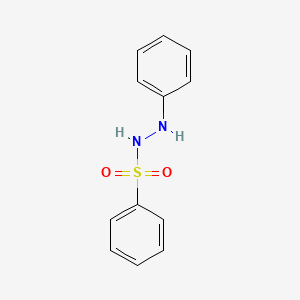
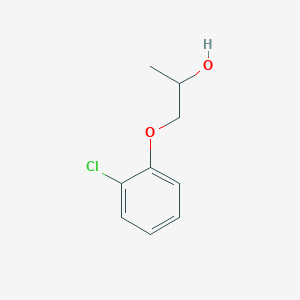
![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000180.png)
![9-Bromo-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B12000183.png)

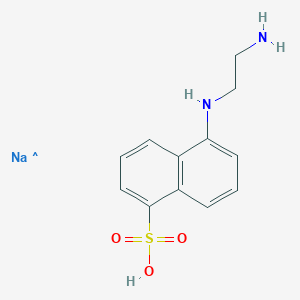
![4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate](/img/structure/B12000188.png)
